molecular formula C25H25N3O4 B1603432 Z-Gly-pro-betana CAS No. 67336-99-6

Z-Gly-pro-betana

Cat. No. B1603432
CAS RN: 67336-99-6
M. Wt: 431.5 g/mol
InChI Key: YVMWGYRWDXZYLQ-QFIPXVFZSA-N
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Description

“Z-Gly-pro-betana” is a colorimetric substrate for prolyl endopeptidase . Enzymatic cleavage of “Z-Gly-pro-betana” releases p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nM as a measure of prolyl endopeptidase activity .

Scientific Research Applications

Plant Stress Resistance

Glycine betaine (GB) and proline are significant in enhancing plant abiotic stress resistance. Studies have shown these compounds are crucial in a variety of plant species for coping with environmental stresses like drought, salinity, and extreme temperatures. While their exact roles in osmotolerance are debated, evidence suggests their positive effects on enzyme and membrane integrity and in osmotic adjustment in stressed plants. Genetically-engineered plants and exogenous applications of GB and proline have shown promising results in increasing growth and crop yield under stress conditions, though further research is needed for effective application (Ashraf & Foolad, 2007).

Animal Nutrition and Growth

Zinc glycine chelate (Zn-Gly) has been studied for its impact on animal nutrition, particularly in broiler chickens. Research indicates that dietary supplementation with Zn-Gly improves antioxidative enzyme activity, mineral composition in the liver, and overall growth performance. The inclusion of Zn-Gly in diets has shown positive effects on the body's antioxidative capacity and better storage of minerals like Zn and Cu in the liver, suggesting its potential as an alternative to traditional zinc sources in animal feed (Kwiecień et al., 2016; Feng et al., 2010).

Medical Research

Z-Gly-Pro-CHN2, a specific inhibitor of post proline cleaving enzyme, has shown potential as a valuable tool in the study of neuropeptide metabolism. This compound was found to inactivate the enzyme completely at low concentrations, impacting the metabolism of neuropeptides. Its specificity makes it a promising candidate for exploring the physiological functions of this enzyme (Knisatschek & Bauer, 1986).

Enzyme and Genetic Studies

Studies have identified small molecules that can block the polymerization of Z alpha1-antitrypsin, which is associated with liver disease. This research has opened doors for novel therapy methods, utilizing these small molecules to treat liver diseases related to the Z allele of alpha1-antitrypsin (Mallya et al., 2007).

properties

IUPAC Name

benzyl N-[2-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-23(16-26-25(31)32-17-18-7-2-1-3-8-18)28-14-6-11-22(28)24(30)27-21-13-12-19-9-4-5-10-20(19)15-21/h1-5,7-10,12-13,15,22H,6,11,14,16-17H2,(H,26,31)(H,27,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMWGYRWDXZYLQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595107
Record name N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-pro-betana

CAS RN

67336-99-6
Record name N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67336-99-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Li, GX Shen, CQ Chen, DB Wang - Sheng wu hua xue yu Sheng …, 1999 - europepmc.org
… (m) was 0.03 mmol/L based on the Z-Gly-Pro-betaNA. The apPEP was not sensitive to PMSF, … efficiency of calcitonin by the enzyme was less than for oxytocin and for Z-Gly-Pro-betaNA. …
Number of citations: 2 europepmc.org

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